Dicyclopropyl-1,3,5-triazin-2-amine

Description

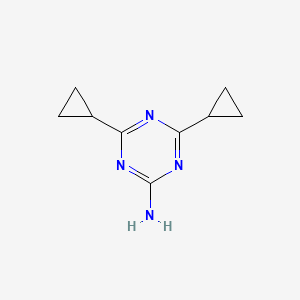

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N4 |

|---|---|

Molecular Weight |

176.22 g/mol |

IUPAC Name |

4,6-dicyclopropyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H12N4/c10-9-12-7(5-1-2-5)11-8(13-9)6-3-4-6/h5-6H,1-4H2,(H2,10,11,12,13) |

InChI Key |

IBELBWMONQXPBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NC(=N2)N)C3CC3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dicyclopropyl 1,3,5 Triazin 2 Amine and Derivatives

Classical Approaches for 1,3,5-Triazine (B166579) Synthesis

Traditional methods for constructing the 1,3,5-triazine core have been well-established, providing a foundation for the synthesis of a wide array of derivatives.

Condensation Reactions Utilizing Cyanuric Chloride Precursors

Cyanuric chloride stands out as a cost-effective and versatile starting material for the synthesis of substituted 1,3,5-triazines. nih.govresearchgate.net The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles. This stepwise replacement is controlled by temperature, with the first substitution typically occurring at low temperatures (around 0 °C), the second at room temperature, and the third requiring higher temperatures. nih.govmdpi.comresearchgate.net This reactivity profile allows for the controlled synthesis of mono-, di-, and trisubstituted triazines. nih.govmdpi.com For instance, the reaction of cyanuric chloride with an appropriate nucleophile at 0-5°C can yield a monosubstituted product, which can then be further reacted with a second nucleophile at room temperature to produce a disubstituted triazine. derpharmachemica.com

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved by reacting cyanuric chloride with nucleophiles such as alcohols, amines, and thiols. nih.gov For example, 2,4,6-trialkoxy-1,3,5-triazines have been prepared in moderate to high yields by reacting cyanuric chloride with the corresponding lithium alkoxide. nih.govmdpi.com Similarly, the introduction of two amino groups to form symmetric 2-chloro-4,6-diamino-1,3,5-triazines can be accomplished by reacting cyanuric chloride with an amine at ambient temperature. nih.gov A one-pot method has also been developed for preparing 2,4,6-tri(amino caproyl)-1,3,5-triazine, which involves the ring-opening of caprolactam followed by a substitution reaction with cyanuric chloride. google.com

Stepwise Nucleophilic Substitution Strategies on Triazine Scaffolds

The stepwise nucleophilic substitution of chlorine atoms on the cyanuric chloride scaffold is a cornerstone of triazine chemistry. nih.govresearchgate.net The reactivity of the triazine ring decreases as more chlorine atoms are substituted, which allows for the sequential introduction of different functional groups by carefully controlling the reaction temperature. researchgate.net The first substitution generally occurs at 0–5 °C, the second at room temperature, and the third often requires heating. nih.govresearchgate.net

This thermodependent and orthogonal nature of the substitution allows for the methodical synthesis of complex, asymmetrically substituted triazines. rsc.org For example, a phenolic BODIPY, an aminoalkyl pyridine, and aminoalkyl phosphoramidates have been sequentially introduced onto a triazine ring to create potential metal sensors. rsc.org Computational and experimental analyses have shown a preferential order for the substitution of different nucleophiles, with a progressive increase in the energy barrier for each subsequent substitution step. rsc.org This controlled, stepwise approach has been utilized to synthesize a variety of di- and tri-substituted 1,3,5-triazines with diverse functionalities. nih.govnih.gov

Cycloaddition Reactions in Triazine Ring Formation

Cycloaddition reactions offer an alternative pathway to the formation of the 1,3,5-triazine ring. These reactions can involve the [2+3] cycloaddition of intermediate nitriles with compounds like dicyandiamide. organic-chemistry.org Another approach involves the formal [3+3]-annulation of imines and 1,3,5-hexahydro-1,3,5-triazines, which serves as a practical and environmentally friendly method for synthesizing polysubstituted tetrahydropyrimidines. rsc.org

The electron-deficient nature of some triazines, such as 5-nitro-1,2,3-triazine, allows for rapid cycloaddition with a variety of electron-rich dienophiles including amidines, enamines, and enol ethers, yielding products in moderate to high yields. nih.gov Studies on the cycloaddition reactions of 1,2,3-triazines with noncomplementary substituents have shown that these substituents can enhance the reactivity of the triazine ring. acs.org Furthermore, thermal cycloaddition of 1,3,5-triazine with enamines leads to regiospecific pyrimidine (B1678525) annulation. acs.org

Green Chemistry Principles in Dicyclopropyl-1,3,5-triazin-2-amine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of triazine derivatives to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. semanticscholar.orgresearchgate.netmonash.edu This technique has been successfully applied to the synthesis of a wide range of 1,3,5-triazine derivatives. semanticscholar.orgnih.gov For instance, microwave-assisted synthesis has been used to prepare hybrid p-aminobenzoic acid (PABA)-1,3,5-triazine derivatives as potential antimalarial agents. nih.gov

Microwave-assisted protocols have been developed for the construction of the 1,3,5-triazine ring itself and for the substitution reactions on pre-formed triazine scaffolds. semanticscholar.org The rapid heating induced by microwaves can be particularly advantageous for the substitution of the third chlorine atom in cyanuric chloride derivatives, a step that often requires harsh conditions with conventional heating. chim.it This method has been shown to be efficient for the synthesis of trisubstituted 1,3,5-triazines from metformin (B114582) and acyl benzotriazoles without the need for a catalyst. mdpi.com The use of microwave irradiation in conjunction with solvent-free conditions further enhances the green credentials of these synthetic routes. chim.it

| Compound Type | Microwave Conditions | Conventional Conditions | Yield (Microwave) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|

| Hybrid PABA-1,3,5-triazines | Microwave irradiation | Not specified | Good | Not specified | nih.gov |

| Trisubstituted 1,3,5-triazines | Microwave, catalyst-free | Heating, catalyst | Near quantitative | Not specified | mdpi.com |

| Asymmetrical triamine-1,3,5-triazines | Microwave irradiation | Classical heating | Higher | Lower | chim.it |

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. mdpi.com This method has been shown to be highly efficient for the synthesis of 1,3,5-triazine derivatives, often resulting in significantly reduced reaction times and high yields. nih.govresearchgate.net

A notable advantage of sonochemistry is the ability to conduct reactions in environmentally benign solvents like water, or even in aqueous media with minimal use of organic solvents. mdpi.comresearchgate.net For example, a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives in as little as 5 minutes with yields over 75% has been reported. nih.govresearchgate.net The application of ultrasound has been shown to be more versatile than microwave-assisted methods in some cases. researchgate.net Comparative studies have demonstrated that sonochemical methods can be significantly "greener" than classical approaches when evaluated against the 12 principles of green chemistry. researchgate.net For instance, the synthesis of N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine via ultrasonication in ethanol (B145695) was completed in 30-35 minutes with an 84% yield, compared to 5-6 hours of reflux and a 69% yield for the conventional method. mdpi.com

| Compound Type | Ultrasound Conditions | Conventional Conditions | Yield (Ultrasound) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triazine derivatives | Ultrasonic irradiation, 5 min, water | Classical heating | >75% | Not specified | nih.govresearchgate.net |

| N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine | Ultrasonication, 30-35 min, ethanol | Reflux, 5-6 h | 84% | 69% | mdpi.com |

| 4,6-Disubstituted-1,3,5-triazine hydrazone derivatives | Ultrasonic irradiation, 30-60 min, 40°C | Reflux, 4-5 h | Up to 96% | Not specified | mdpi.com |

Phase-Transfer Catalysis in Triazine Derivatization

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, typically an aqueous and an organic phase. google.com This methodology has found application in the derivatization of triazine rings, offering advantages such as milder reaction conditions, increased reaction rates, and the use of inexpensive and safer reagents.

In the context of triazine synthesis, PTC enables the transfer of a reactive anion from the aqueous phase to the organic phase, where it can react with the triazine substrate. google.com A classic example involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The three chlorine atoms can be sequentially replaced by various nucleophiles at different temperatures. rsc.org

The efficacy of PTC is influenced by several factors:

Interfacial Area: A larger interfacial area between the two phases enhances the transfer of the catalyst and reactants. Vigorous stirring or the use of ultrasound can significantly increase this area. princeton.edu

Catalyst Structure: The choice of the phase-transfer catalyst is crucial. Quaternary ammonium (B1175870) salts are commonly employed. The nature of the cation can influence the reactivity of the anion in the organic phase. princeton.edu

Solvent: The organic solvent used can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate.

Table 1: Factors Influencing Phase-Transfer Catalysis in Triazine Synthesis

| Factor | Description | Impact on Reaction |

|---|---|---|

| Stirring Rate | Affects the interfacial area between phases. | Higher rates increase interfacial area and reaction speed. princeton.edu |

| Catalyst Type | Nature of the cation and its lipophilicity. | Influences the transfer and reactivity of the anion. princeton.edu |

| Solvent Choice | The organic solvent used in the biphasic system. | Affects solubility of reactants and catalyst. |

| Temperature | Reaction temperature. | Controls the rate of substitution on the triazine ring. rsc.org |

Multicomponent Reactions and Diversity-Oriented Synthesis of Triazine Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and is well-suited for the synthesis of various triazine scaffolds. nih.govnih.gov

Diversity-oriented synthesis (DOS) aims to create a wide range of molecular structures from a common starting point. When applied to triazine synthesis, MCRs serve as a powerful engine for DOS. For instance, a one-pot synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones has been developed through a catalyst-free multicomponent reaction of substituted aldehydes, thiourea, and trialkyl orthoformates. nih.gov This method offers good to moderate yields and utilizes readily available starting materials. nih.gov

Another example is the synthesis of triazinane diones through a one-pot protocol involving phosphonates, nitriles, aldehydes, and isocyanates. nih.gov Such MCRs can be further diversified by employing in situ generated reactive intermediates, which can then react with a variety of partners to produce a wide array of scaffolds. researchgate.net

The integration of MCRs into the synthesis of triazine derivatives facilitates the exploration of a vast chemical space, which is crucial for identifying compounds with desired biological activities. monash.eduresearchgate.net

Synthetic Routes for Specific this compound Analogues

The synthesis of specific analogues of this compound often starts from cyanuric chloride. The stepwise substitution of its chlorine atoms with different amines allows for the controlled introduction of various functional groups. rsc.org For example, monosubstituted s-triazine derivatives can be synthesized by reacting cyanuric chloride with a substituted aniline (B41778) at low temperatures (0–5 °C) to ensure selective substitution of only one chlorine atom. rsc.org

One-pot synthesis methodologies have proven to be particularly effective for producing 1,3,5-triazine derivatives under mild and environmentally friendly conditions. benthamscience.com These methods are often more economical than traditional multi-step syntheses. benthamscience.com For instance, a novel one-pot, three-component approach has been developed for the synthesis of 6-substituted 2,4-diamino-1,3,5-triazines using a heterogeneous mesoporous catalyst. benthamscience.com

Microwave-assisted synthesis is another technique that has been successfully employed to accelerate the synthesis of s-triazine derivatives, often leading to significantly higher yields and shorter reaction times compared to conventional reflux methods. rsc.org

Optimization of Synthesis Protocols for Yield and Purity

Optimizing the synthesis of this compound and its derivatives is critical for both laboratory-scale research and potential industrial applications. Key parameters that are often fine-tuned include reaction temperature, reaction time, the stoichiometry of reactants, and the choice of catalyst and solvent.

For example, in the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, a 10 mmol scale synthesis was conducted under optimized conditions, yielding a result similar to that of a smaller scale reaction, demonstrating the scalability of the protocol. nih.gov

The purification of the final product is equally important. Techniques such as flash column chromatography are often employed to isolate the desired compound from reaction byproducts. mdpi.com The development of robust analytical methods, such as high-pressure liquid chromatography (HPLC), is essential for assessing the purity of the synthesized compounds and for optimizing the separation of diastereomers when chiral centers are present. nih.gov

Table 2: Comparison of Synthetic Methods for Triazine Derivatives

| Synthetic Method | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis | Mild conditions, high reaction rates. | Biphasic system, catalyst (e.g., quaternary ammonium salt). | google.com |

| Multicomponent Reactions | High efficiency, diversity generation. | One-pot, often catalyst-free or with a catalyst. | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. | Microwave irradiation. | rsc.org |

| One-Pot Synthesis | Economical, environmentally friendly. | Single reaction vessel, sequential addition of reagents. | benthamscience.com |

Spectroscopic and Diffraction Based Structural Elucidation of Dicyclopropyl 1,3,5 Triazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Dicyclopropyl-1,3,5-triazin-2-amine, ¹H NMR, ¹³C NMR, and COSY NMR provide detailed information about the hydrogen and carbon framework, as well as their connectivity.

¹H NMR, ¹³C NMR, and COSY NMR Analysis:

The characterization of amino-substituted 1,3,5-triazines by NMR can be challenging due to low solubility in common deuterated solvents and the complexity of the spectra. tdx.cat The presence of rotamers, arising from restricted rotation around the amine-triazine bond, further complicates the spectra, often resulting in broad or multiple signals for what would be expected as a single resonance. tdx.cat

In the case of related dicyclopropyl-triazine derivatives, ¹H NMR spectra show characteristic signals for the cyclopropyl (B3062369) protons. These typically appear as complex multiplets in the upfield region of the spectrum. The protons on the triazine ring and those on the amino group will have distinct chemical shifts influenced by the electronic environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the triazine ring are typically observed in the downfield region (around 160-170 ppm), while the cyclopropyl carbons appear at much higher field.

Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton couplings. In a COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons, confirming the connectivity within the cyclopropyl rings and potentially between the amine proton and adjacent protons. libretexts.org This technique is invaluable for assigning specific proton resonances to their respective positions in the molecule. libretexts.orgemerypharma.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazine Ring-C | - | ~165-170 |

| Cyclopropyl-CH | Multiplet | ~10-20 |

| Cyclopropyl-CH₂ | Multiplet | ~5-15 |

| NH₂ | Broad singlet | - |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H stretching: The primary amine (NH₂) group will show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H stretching: The C-H bonds of the cyclopropyl groups will exhibit stretching vibrations typically above 3000 cm⁻¹.

C=N and C-N stretching: The triazine ring will have characteristic absorptions for C=N and C-N stretching in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Cyclopropyl ring vibrations: The cyclopropyl ring itself has characteristic "ring breathing" and other vibrational modes that can appear in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 |

| Cyclopropyl | C-H Stretch | >3000 |

| Triazine Ring | C=N and C-N Stretch | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for related triazine compounds often involve the loss of substituents from the triazine ring. For this compound, one would expect to see fragments corresponding to the loss of a cyclopropyl group or cleavage of the triazine ring.

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺): The mass-to-charge ratio (m/z) of the molecular ion would confirm the molecular formula of the compound.

Fragmentation: Key fragments would likely include [M - C₃H₅]⁺ (loss of a cyclopropyl group) and other ions resulting from the breakdown of the triazine ring.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chim.it If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the cyclopropyl groups relative to the triazine ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine group.

The crystal structure would unequivocally confirm the connectivity of the atoms and provide a detailed picture of the molecule's geometry in the solid state.

Computational Chemistry and Theoretical Investigations of Dicyclopropyl 1,3,5 Triazin 2 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the molecular geometry and electronic properties of compounds like Dicyclopropyl-1,3,5-triazin-2-amine.

Detailed DFT calculations can elucidate the optimized geometric parameters, including bond lengths and angles. For the this compound molecule, the planarity of the triazine ring and the orientation of the dicyclopropyl and amine substituents are of particular interest. The calculated bond lengths within the triazine ring are expected to be intermediate between single and double bonds, which is characteristic of aromatic systems. For instance, in related heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized geometries. researchgate.net All dihedral angles of the 1,3,4-thiadiazole (B1197879) ring are nearly 0°, which demonstrates its planar nature. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be distributed over the electron-rich amine group and the triazine ring, while the LUMO may be centered on the triazine ring.

Table 1: Theoretical Bond Lengths and Angles for a Triazine Derivative This table presents theoretical data for a related triazine derivative to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (ring) | 1.33 | N-C-N (ring) | 126 |

| C-C (cyclopropyl) | 1.51 | C-N-C (ring) | 114 |

| C-N (amine) | 1.36 | H-N-H (amine) | 115 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions. nih.gov

The presence of two cyclopropyl (B3062369) groups introduces a degree of conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The simulations can track the rotation around the bonds connecting the cyclopropyl groups and the amine group to the triazine ring.

Quantum-Chemical-Based Investigations of Reactivity and Bonding Properties

Quantum-chemical methods provide a fundamental understanding of the reactivity and bonding properties of molecules. For this compound, these investigations can quantify its reactivity and characterize the nature of its chemical bonds.

One important aspect is the calculation of reactivity descriptors derived from conceptual DFT. These include electrophilicity and nucleophilicity indices, which can predict how the molecule will behave in chemical reactions. The electrophilicity parameter E can be a powerful tool for predicting not only the feasibility but also the rates of numerous electrophile–nucleophile coupling reactions. nih.gov The nitrogen atoms in the triazine ring, with their lone pairs of electrons, and the exocyclic amine group are potential sites for protonation and electrophilic attack. Conversely, the electron-deficient carbon atoms of the triazine ring are susceptible to nucleophilic attack.

The nature of the chemical bonds can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). This analysis can characterize the electron density at bond critical points, providing a quantitative measure of bond strength and type (covalent vs. ionic). researchgate.net For the triazine core of this compound, this can provide deeper insight into the delocalization of electrons and the aromatic character of the ring.

Analysis of Planarity, Aromaticity, and Non-planar π-Systems in Triazine Frameworks

The 1,3,5-triazine (B166579) ring is an aromatic heterocycle. The analysis of its planarity and aromaticity is crucial for understanding its stability and chemical behavior. The triazine ring in this compound is expected to be largely planar, a characteristic feature of aromatic systems.

Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These methods assess the degree of electron delocalization within the ring. The presence of substituents, such as the dicyclopropyl and amine groups, can influence the aromaticity of the triazine ring by donating or withdrawing electron density. Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) skeleton as the core molecule exhibit enhanced thermal stability and favorable photophysical properties linked to improved electron-transfer processes. nih.gov

In Silico Approaches for Predicting Molecular Behavior and Target Interactions

In silico methods encompass a wide range of computational techniques used to predict the behavior of molecules and their interactions with biological targets. nih.gov For this compound, these approaches are invaluable for identifying potential protein targets and predicting binding affinities. nih.gov

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method can be used to screen large libraries of proteins to identify potential binding partners for this compound. The results of docking studies can provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which shows the key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Pharmacophore modeling is another useful in silico approach. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. If a known set of active molecules for a particular target exists, a pharmacophore model can be developed and used to screen for new compounds, such as this compound, that fit the model.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Triazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For triazine derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

The first step in QSAR modeling is to generate a set of molecular descriptors for a series of triazine derivatives with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Next, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the biological activity. conicet.gov.ar The resulting QSAR equation can then be used to predict the activity of new, untested triazine derivatives like this compound. A robust QSAR model should have good predictive power, which is typically assessed through cross-validation techniques like the leave-one-out method. conicet.gov.ar The development of predictive 3D-QSAR models, with high r2 and q2 values, can be achieved through CoMFA and CoMSIA methods. mdpi.com

Chemical Reactivity and Mechanistic Pathways of Dicyclopropyl 1,3,5 Triazin 2 Amine

Investigation of Nucleophilic Substitution Patterns on the Triazine Ring

The 1,3,5-triazine (B166579) ring is characterized by its electron deficiency, a consequence of the three electronegative nitrogen atoms. This property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is more favorable than electrophilic substitution. nih.govwikipedia.org The synthesis of substituted triazines, including Dicyclopropyl-1,3,5-triazin-2-amine, typically starts from 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgmdpi.com

The reactivity of the chlorine atoms on cyanuric chloride is remarkably dependent on temperature, which allows for a controlled, stepwise substitution. This selective reactivity is a cornerstone of triazine chemistry. orgsyn.orgresearchgate.netdtic.mil

The first chlorine atom is highly reactive and can be substituted by a nucleophile at temperatures around 0 °C.

The second chlorine requires a higher temperature, typically around room temperature to 50 °C, for substitution. orgsyn.orgdtic.mil

The final chlorine atom is the least reactive and necessitates elevated temperatures, often above 80 °C, for its displacement. orgsyn.org

The synthesis of this compound would likely proceed via the sequential reaction of cyanuric chloride with cyclopropylamine (B47189). The first two equivalents of cyclopropylamine would displace two chlorine atoms to form 2-chloro-4,6-dicyclopropyl-1,3,5-triazine. The introduction of an amino group (from ammonia (B1221849) or another amine) would then complete the core structure.

Once formed, if a leaving group (like a chlorine atom) remains on the triazine ring, it can undergo further nucleophilic substitution. However, the presence of electron-donating groups, such as amino and cyclopropyl (B3062369) groups, decreases the electrophilicity of the triazine ring, making subsequent substitutions more difficult compared to the parent cyanuric chloride. mdpi.com The substitution pattern is influenced not only by temperature but also by the nature of the incoming nucleophile. Studies on competitive reactions with different nucleophiles (alcohols, thiols, and amines) have shown a preferential order of incorporation, which can be exploited for the synthesis of complex, unsymmetrically substituted triazines. doi.org

| Nucleophile Type | Typical Reaction Temperature for Substitution on Cyanuric Chloride | Reference |

| First Substitution | 0 °C | orgsyn.org |

| Second Substitution | Room Temperature - 50 °C | orgsyn.orgdtic.mil |

| Third Substitution | > 80 °C | orgsyn.org |

Cyclopropyl Ring Transformations and Stability Studies within the Triazine Context

The cyclopropyl group is a unique substituent that significantly influences the properties of the parent molecule. It is a highly strained three-membered ring with bond angles of 60°, which results in its bonds having a higher p-character, sometimes described as "bent bonds" resembling π-bonds. wikipedia.org This feature allows the cyclopropyl group to participate in hyperconjugation, effectively stabilizing adjacent carbocations. wikipedia.org

In the context of a triazine ring, the stability of the cyclopropyl group is a key consideration. Generally, the high C-H bond dissociation energy of the cyclopropyl ring makes it relatively resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This inherent stability is a desirable trait in medicinal chemistry. However, transformations are not impossible. Studies have shown that surprising oxidations of the cyclopropyl ring can occur in biological systems, such as hepatocytes. hyphadiscovery.com

The electronic interaction between the cyclopropyl ring and the triazine nucleus is also significant. The cyclopropyl group can influence the reaction pathways of the triazine ring, especially in radical-mediated processes. nih.gov Computational studies on cyclopropyl-substituted carbenes have demonstrated that the cyclopropyl group provides substantial stabilization through hyperconjugation, more so than a comparable isopropyl group. researchgate.net This stabilizing effect is attributed to the bisected conformation where orbital overlap is maximized. nih.govresearchgate.net In a molecule like this compound, the cyclopropyl groups would be expected to adopt a conformation that maximizes their electronic interaction with the heteroaromatic ring, potentially influencing its reactivity and planarity. nih.gov

Reaction Kinetics and Thermodynamics Studies for Triazine Formation and Derivatization

The formation of triazine derivatives from cyanuric chloride is a process whose kinetics have been studied under various conditions. The hydrolysis of cyanuric chloride, a competing reaction during synthesis in aqueous media, has been shown to follow different mechanisms depending on the pH. At pH ≤ 6, the reaction is proposed to be a unimolecular nucleophilic substitution (SN1), while at pH ≥ 7, it follows a bimolecular (SN2) pathway. researchgate.netresearchgate.net

More specific to the aminolysis of cyanuric chloride, the reaction is catalyzed by both acids and bases. ijcmas.com The reaction with amines proceeds through a stepwise mechanism, and the rate of each step is progressively slower due to the deactivating effect of the introduced amino groups.

Recent computational studies have provided deeper insight into the thermodynamics and kinetics of the sequential substitution on cyanuric chloride. nih.gov These studies simulated the reaction mechanisms and calculated the activation energy barriers for each substitution step. The findings confirm that the reaction proceeds via a concerted, two-stage process where nucleophilic addition is followed by the dissociation of the leaving group. The commonly cited Meisenheimer σ-complex was identified as a high-energy transition state rather than a stable intermediate. nih.gov The calculated energy barriers increase with each substitution, which quantitatively explains the experimental observation that higher temperatures are required for successive substitutions. nih.gov

| Substitution Step | Calculated Activation Energy Barrier (kcal/mol) | Implied Reaction Condition | Reference |

| First Substitution | 2-8 | Low Temperature (e.g., 0 °C) | nih.gov |

| Second Substitution | 9-15 | Medium Temperature (e.g., RT - 50 °C) | nih.gov |

| Third Substitution | >15 | High Temperature (e.g., >80 °C) | nih.gov |

These kinetic and thermodynamic parameters are crucial for optimizing the synthesis of this compound, allowing for high yields and minimizing side products by carefully controlling reaction conditions like temperature and pH. google.com

Elucidation of Reaction Mechanisms in Triazine Synthesis and Transformation

The primary mechanism for the synthesis of substituted 1,3,5-triazines from cyanuric chloride is nucleophilic aromatic substitution (SNAr). orgsyn.orgrsc.org This reaction involves the attack of a nucleophile, such as cyclopropylamine, on one of the electron-deficient carbon atoms of the triazine ring.

The mechanism proceeds as follows:

Nucleophilic Attack: The amine nucleophile attacks a carbon atom bonded to a chlorine atom. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. nih.govrsc.org As noted previously, recent computational evidence suggests this may be a transient transition state rather than a stable intermediate. nih.gov The electron-deficient nature of the triazine ring, activated by three nitrogen atoms, facilitates this attack. ijcmas.com

Restoration of Aromaticity: The aromaticity of the triazine ring is restored by the elimination of a chloride ion. A base, which can be a second equivalent of the amine nucleophile or an added scavenger like sodium bicarbonate or diisopropylethylamine (DIPEA), abstracts a proton from the nitrogen atom of the newly attached amine. orgsyn.orgrsc.org This neutralization of the liberated hydrochloric acid is crucial to drive the reaction to completion. ijcmas.com

This process is repeated for the subsequent chlorine atoms at progressively higher temperatures. mdpi.comresearchgate.net The synthesis of this compound from cyanuric chloride and cyclopropylamine would follow this stepwise SNAr mechanism. The first two substitutions with cyclopropylamine would yield 2-chloro-4,6-dicyclopropyl-1,3,5-triazine, which would then react with an amine source to give the final product.

Alternative synthetic routes for the triazine ring itself exist, such as the acceptorless dehydrogenative one-pot synthesis from primary alcohols and amidines using nanoparticle catalysts, or base-mediated three-component reactions. organic-chemistry.orgrsc.org However, for derivatives like this compound, the functionalization of cyanuric chloride remains the most common and practical approach. mdpi.com

Derivatization Reactions of Amine Functionalities on the Triazine Core

The exocyclic amine group on the this compound molecule provides a reactive handle for further derivatization, allowing for the synthesis of a diverse library of related compounds. The primary reactions involving this amine functionality are N-alkylation and N-acylation.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. Various methods can be employed:

Reaction with Alkyl Halides: While a classic method, direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemrxiv.org

Reductive Amination: A more controlled method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Nitrile-based Alkylation: Nitriles can serve as effective alkylating agents for amines under catalytic hydrogenation conditions, offering a pathway to selectively synthesize secondary or tertiary amines. rsc.org

N-Aminopyridinium Salts: A modern approach uses N-aminopyridinium salts as ammonia surrogates, enabling the selective synthesis of secondary amines through a self-limiting alkylation process. chemrxiv.org

N-Acylation: This reaction forms an amide bond and is a fundamental transformation in organic and medicinal chemistry. mdpi.com

Acyl Chlorides/Anhydrides: The amine can react with acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the HCl or carboxylic acid byproduct, and often two equivalents of the starting amine are used, with one acting as the nucleophile and the other as the base. youtube.com

Coupling Reagents: Carboxylic acids can be coupled directly with the amine using a variety of coupling agents.

Acyl Transfer Reagents: Modern methods utilize acyl transfer reagents, such as N-acylbenzotriazoles or N-acyltriazinediones, which react cleanly with amines to form amides, often under mild conditions and with high yields. mdpi.comnih.gov Visible-light-induced acylation using benzoyl hydrazides as an acyl radical source represents a greener alternative. nih.gov

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the fine-tuning of its physical, chemical, and biological properties.

Research Applications of Dicyclopropyl 1,3,5 Triazin 2 Amine in Advanced Chemical Sciences

Scaffold Design in Exploratory Drug Discovery Research

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry, and the incorporation of cyclopropyl (B3062369) groups can significantly influence a molecule's metabolic stability, conformational rigidity, and binding affinity. This makes the dicyclopropyl-1,3,5-triazin-2-amine structure a promising starting point for designing new therapeutic agents. ontosight.ainih.gov Researchers utilize this scaffold to create extensive libraries of compounds for screening against various biological targets. nih.gov

The versatility of the 1,3,5-triazin-2-amine (B31629) scaffold allows for the synthesis of derivatives that can interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs) and protein kinases, which are crucial in cell signaling pathways.

Receptor Antagonism: Derivatives of the 1,3,5-triazine scaffold have been designed and synthesized to act as potent and selective antagonists for various receptors. For instance, research has demonstrated that by introducing specific substituents, these compounds can effectively target human adenosine (B11128) receptors (hA₁ and hA₃ AR), which are implicated in the proliferation of tumor cells. nih.gov Other modifications to the triazine core have led to the development of antagonists for the histamine (B1213489) H₄ receptor (H₄R), a promising target for treating inflammatory conditions and pain. nih.gov Further studies have explored triazine-based compounds as antagonists for the Trace Amine-Associated Receptor 5 (TAAR5), which may represent a novel therapeutic strategy for anxiety and depression. mdpi.com

Kinase Inhibition: The antiproliferative effects of many triazine-based compounds are often linked to their ability to inhibit protein kinases, enzymes that play a critical role in cell proliferation and survival. nih.govd-nb.info For example, a benzo ontosight.aiontosight.aichiralen.comtriazin-3-yl]amine derivative was identified as a potent, orally active Src kinase inhibitor with demonstrated anti-tumor activity in preclinical models. researchgate.net The 1,3,5-triazine core is frequently used to develop inhibitors for enzymes that are vital to the cell proliferation cycle. d-nb.infomdpi.com

A significant area of research for 1,3,5-triazine derivatives is their potential as anticancer agents. In vitro studies have consistently shown that compounds built on this scaffold exhibit potent antiproliferative activity against a variety of human cancer cell lines. ontosight.aimdpi.comnih.gov The mechanism of action often involves the induction of programmed cell death (apoptosis) and the inhibition of cell growth. nih.govd-nb.infomdpi.com

For example, a study involving a library of 94 different 6-aryl-4-cycloamino-1,3,5-triazine-2-amines identified 24 compounds that inhibited the growth of leukemic Jurkat T cells by 50% or more at a 10 μM concentration. nih.gov The most active of these compounds demonstrated a 50% growth inhibition (GI₅₀) value of 1.02 μM and was observed to induce both apoptosis and necrosis in the cancer cells. nih.gov Other research has identified triazine derivatives with potent activity against melanoma and colon cancer cell lines. d-nb.infomdpi.comnih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 1,3,5-Triazine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value |

|---|---|---|---|

| 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines nih.gov | Jurkat T (Leukemia) | GI₅₀ | 1.02 µM (most active compound) |

| 2,4-Diamino-1,3,5-triazine Derivatives nih.gov | MALME-3M (Melanoma) | GI₅₀ | 3.3 x 10⁻⁸ M |

| 1,3,5-Trisubstituted Derivatives mdpi.com | SW480 (Colorectal) | IC₅₀ | 5.85 µM |

The 1,3,5-triazine scaffold is also a foundation for developing new antimicrobial agents to combat bacterial and fungal infections. ontosight.aiwisdomlib.orgresearchgate.net The structural diversity achievable through substitution on the triazine ring allows for the fine-tuning of activity against specific pathogens.

Antibacterial Activity: Studies have shown that certain 1,3,5-triazine derivatives exhibit significant antibacterial activity. For instance, newly synthesized derivatives showed notable efficacy against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Salmonella typhi. wisdomlib.org Other research has focused on activity against Staphylococcus aureus and E. coli. researchgate.netmdpi.com

Antifungal Activity: In addition to antibacterial properties, these compounds have been evaluated for their antifungal potential. Some derivatives demonstrated promising activity against fungal strains like Aspergillus niger and Fusarium moniliforme. wisdomlib.org

Antiviral Potential: While less explored, the unique structure of this compound and its derivatives suggests they may be candidates for the development of novel antiviral agents. ontosight.ainih.gov

Table 2: In Vitro Antimicrobial Spectrum of Selected 1,3,5-Triazine Derivatives

| Derivative Class | Target Microorganism | Type | Observed Activity |

|---|---|---|---|

| Substituted 1,3,5-triazines wisdomlib.org | Salmonella typhi | Gram-Negative Bacteria | Significant Activity |

| Substituted 1,3,5-triazines wisdomlib.org | Bacillus subtilis | Gram-Positive Bacteria | Significant Activity |

| Substituted 1,3,5-triazines wisdomlib.org | Aspergillus niger | Fungus | Promising Activity |

| Substituted 1,3,5-triazines wisdomlib.org | Fusarium moneliforme | Fungus | Promising Activity |

| Di- and tri-substituted 1,3,5-triazines researchgate.net | Staphylococcus aureus | Gram-Positive Bacteria | Active |

Compounds featuring the 1,3,5-triazine core have been identified as inhibitors of key enzymes involved in critical cellular processes, particularly those related to cell proliferation. d-nb.info This makes them valuable tools for biochemical research, allowing scientists to probe the function of specific enzymatic pathways. ontosight.ai For example, triazine derivatives can interfere with enzymes involved in the transcription and translation processes, providing a method to study the impact of inhibiting these fundamental cellular operations. d-nb.info Their ability to selectively inhibit enzymes in pests has also made them useful in agricultural research. ontosight.ai

Role as Intermediates in Complex Organic Synthesis

Beyond its direct use in creating bioactive molecules, this compound is a valuable intermediate in complex organic synthesis. chiralen.com The triazine ring provides a stable core from which to build more elaborate molecular architectures.

Modern synthetic methods, such as one-pot, multi-component reactions, frequently utilize triazine building blocks. nih.govorganic-chemistry.org For instance, a microwave-assisted, three-component reaction involving cyanoguanidine, aromatic aldehydes, and cyclic amines has been used to efficiently generate large libraries of diverse 6-aryl-4-cycloamino-1,3,5-triazine-2-amines for biological screening. nih.gov The compound also serves as a key intermediate in the production of certain herbicidally active N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas. chiralen.com The stepwise and controlled substitution of chlorine atoms on a precursor like cyanuric chloride allows for the rational design and synthesis of mono-, di-, and tri-substituted triazines with desired functionalities. mdpi.comresearchgate.net

Development of Advanced Materials in Research Contexts

The applications of the 1,3,5-triazine scaffold extend beyond biology into the realm of materials science. ontosight.aiontosight.ai The flat, electron-deficient nature of the triazine ring, combined with its high nitrogen content, imparts unique electronic and self-assembly properties.

Research has shown that the 1,3,5-triazine ring is an exceptional building block for supramolecular chemistry because it can participate in various intermolecular bonds. chim.it This allows for the formation of organized structures, such as complexes with metals like Palladium(II) and Silver(I). chim.it Furthermore, the optoelectronic and electrochemical properties of triazine-based molecules have been investigated, suggesting their potential use in the development of advanced materials with novel functions. chim.it The ability to form well-defined complexes and polymers makes these compounds interesting for creating materials with tailored physical properties. ontosight.ai

Polymer Chemistry and Polymer Stabilization Research

The 1,3,5-triazine scaffold is a versatile building block in polymer science due to its thermal stability and its ability to participate in various intermolecular interactions. chim.it While research specifically detailing this compound in polymer applications is nascent, the broader class of triazine derivatives is extensively studied for creating novel polymers. ontosight.aidntb.gov.ua The interactions between the triazine ring and its substituents can significantly influence the physical properties of resulting materials, including their capacity to form polymers. ontosight.ai

Theoretical studies have explored the formation of polymers composed entirely of 1,3,5-triazine units, suggesting that such materials could possess unique physicochemical properties due to their nonplanar, warped π-extended configurations. nih.gov The incorporation of functional groups, such as the dicyclopropylamine (B1602253) moiety, into a polymer backbone can impart specific functionalities. Triazine derivatives are utilized in the synthesis of various polymers, including polyimides and materials for intumescent flame retardants, highlighting the adaptability of the triazine core in materials science. dntb.gov.ua The presence of the amine and cyclopropyl groups on the triazine ring in this compound offers reactive sites for polymerization and potential for enhanced polymer stability.

Organic Semiconductors and Optoelectronic Materials Research

The field of organic electronics is actively exploring nitrogen-rich heterocyclic compounds for their potential in semiconductor and optoelectronic applications. The 1,3,5-triazine ring is an electron-deficient system, a desirable characteristic for n-type organic semiconductors. The optoelectronic and electrochemical properties of various 1,3,5-triazine derivatives have been a subject of investigation. chim.it

Theoretical studies on nonplanar polycyclic aromatic polymers, including those with 1,3,5-triazine monomer units, suggest their potential application in optoelectronic materials. nih.gov The unique warped π-systems in such polymers could lead to novel electronic and photophysical properties. nih.gov While direct studies on this compound for these applications are not widely documented, its structure is analogous to other triazine-based compounds investigated for these purposes. The combination of the electron-accepting triazine core with the specific electronic contributions of the cyclopropyl and amine substituents could be tuned to achieve desired semiconductor properties.

Metal-Organic Frameworks (MOFs) Research and Adsorption Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. The s-triazine core is a valuable component in the design of organic ligands for MOFs due to its rigidity, potential for C3-symmetry, and its versatile coordination chemistry. researchgate.net Triazine-based ligands can act as both σ-donors and π-acceptors. researchgate.net

For instance, a MOF synthesized from the triazine-based ligand 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) and zinc nitrate (B79036) demonstrated a stable, three-dimensional framework with significant adsorption capabilities. mdpi.com This highlights the utility of the triazine core in creating robust, porous materials. mdpi.com The this compound molecule, with its nitrogen atoms on the triazine ring, possesses potential coordination sites for metal ions, making it a candidate for a ligand in MOF synthesis. The specific geometry and electronic nature of the dicyclopropyl substituents would influence the resulting framework's topology and its adsorption properties for various gases or small molecules.

| Ligand | Metal Ion | Resulting MOF | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Zinc (Zn2+) | MOF-S1 | Two-fold interpenetrated 3D framework, photocatalytic activity, adsorption. | mdpi.com |

| General s-triazine derivatives | Various | - | Used as organic building units in supramolecular chemistry and coordination chemistry. | researchgate.net |

Liquid Crystal Research

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The design of molecules that exhibit liquid crystalline phases often involves creating specific molecular shapes, such as rod-like or disc-like structures. Triazine derivatives have been successfully used to create complex, star-shaped macromolecules that can exhibit liquid crystalline behavior. nih.gov

In one study, a star-shaped macromolecule with a central triazine core connected to peripheral triazine units substituted with chiral groups was synthesized. nih.gov While the compound itself was an oil at room temperature, its 1:1 mixture with 4-dodecyloxybenzoic acid resulted in the formation of a Smectic C (SmC) liquid crystal phase. nih.gov This demonstrates that the triazine scaffold can be a key component in constructing new liquid crystalline materials. nih.gov The rigid structure of the triazine ring in this compound, combined with the specific geometry of the dicyclopropyl groups, could be exploited in the design of new mesogens, potentially leading to novel liquid crystal phases and applications. ontosight.ai

| Compound | Phase Transition Sequence | Mesophase Temperature Range (°C) | Reference |

|---|---|---|---|

| 1:1 mixture of a triarmed triazine macromolecule and 4-dodecyloxybenzoic acid | Cr1 - Cr2 – SmC - Iso | 93–115 | nih.gov |

Catalytic Applications and Ligand Design Research

The nitrogen atoms in the 1,3,5-triazine ring can act as coordination sites for metal ions, making triazine derivatives attractive candidates for ligand design in catalysis. chim.itresearchgate.net C3-symmetric molecules based on the triazine scaffold have been successfully employed as ligands in catalytic systems. researchgate.net These ligands can influence the stereoselectivity of chemical reactions. researchgate.net

The electronic properties of diaminotriazine-based ligands allow them to function as both σ-donors and π-acceptors, which is a valuable characteristic for tuning the electronic environment of a metal center in a catalyst. researchgate.net The formation of complexes between 1,3,5-triazines and metals like Palladium(II) and Silver(I) has been demonstrated, underscoring their potential in coordination chemistry and catalysis. chim.it this compound, with its available nitrogen lone pairs and defined stereochemistry from the cyclopropyl groups, could serve as a novel ligand for asymmetric catalysis or other catalytic transformations.

Combinatorial Library Synthesis and Screening Methodologies for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening. The 1,3,5-triazine core is an excellent scaffold for combinatorial library synthesis due to the sequential and selective reactivity of the chlorine atoms in its precursor, cyanuric chloride, allowing for the introduction of diverse substituents at the 2, 4, and 6 positions. nih.govnih.gov

A notable example is the one-pot, microwave-assisted synthesis of a library containing 94 different 6-aryl-4-cycloamino-1,3,5-triazine-2-amines. nih.gov This approach, involving a three-component reaction, allowed for a broad exploration of the chemical space around the triazine scaffold, leading to the identification of compounds with potent antileukemic activity. nih.gov Such synthetic strategies are efficient for exploring structure-activity relationships. nih.gov this compound can be considered a member of such a chemical space, and its derivatives could be synthesized using similar combinatorial methods to explore a wide range of biological or material properties.

| Scaffold | Number of Compounds in Library | Synthetic Method | Screening Application | Most Active Compound Identified | GI50 Value (µM) | Reference |

|---|---|---|---|---|---|---|

| 6-aryl-4-cycloamino-1,3,5-triazine-2-amines | 94 | One-pot, microwave-assisted, three-component reaction | Antileukemic activity against Jurkat T cells | Compound 9{6,2} | 1.02 ± 0.30 | nih.gov |

Emerging Research Areas and Future Perspectives for Dicyclopropyl 1,3,5 Triazin 2 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of 1,3,5-triazine (B166579) derivatives traditionally relies on the sequential nucleophilic substitution of cyanuric chloride. nih.govnih.gov This method, while effective, often involves multiple steps, the use of organic solvents, and can generate significant waste. The development of more sustainable and atom-economical synthetic routes is a key area of emerging research.

Sustainable Synthesis Methodologies:

Modern synthetic chemistry is increasingly focused on "green" methodologies that reduce environmental impact. For the synthesis of triazine derivatives, several promising approaches are being explored:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. chim.itmdpi.com The use of microwave irradiation can also minimize the need for large volumes of solvents. chim.it

Sonochemical Methods: Ultrasound-assisted synthesis is another green approach that can accelerate reactions, improve yields, and enable the use of more environmentally benign solvents, such as water. nih.gov Sonochemical protocols have been shown to be significantly "greener" than conventional heating methods for the synthesis of 1,3,5-triazine derivatives. nih.gov

Solvent-Free Reactions: The cyclotrimerization of nitriles to form the triazine ring can be achieved under solvent-free conditions using catalysts like yttrium salts, offering a clean, economical, and safe procedure. chim.it

Atom Economy:

The concept of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, is a central pillar of green chemistry. rsc.org Addition reactions, such as cycloadditions, are considered highly atom-economical. rsc.org Future research into the synthesis of Dicyclopropyl-1,3,5-triazin-2-amine could focus on designing pathways that minimize the formation of byproducts. This could involve exploring novel catalytic systems that facilitate more efficient bond formation.

A comparison of potential synthetic approaches for triazine derivatives is presented in the table below:

| Synthesis Approach | Advantages | Disadvantages |

| Conventional Heating | Well-established and widely used. | Long reaction times, high energy consumption, often requires organic solvents. |

| Microwave-Assisted | Rapid reaction rates, higher yields, reduced solvent use. | Requires specialized equipment. |

| Sonochemical | Fast, high yields, can use water as a solvent, energy-efficient. | May not be suitable for all reaction types. |

| Solvent-Free | Environmentally friendly, reduced waste. | May require higher temperatures or specialized catalysts. |

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry offers powerful tools for the de novo design of novel molecules and the prediction of their properties before they are synthesized in the lab. For this compound and its potential derivatives, computational modeling can accelerate the discovery process and provide deep insights into structure-activity relationships.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, stability, and reactivity of molecules. researchgate.netnih.govmdpi.com For this compound, DFT could be employed to predict its geometric parameters, vibrational frequencies, and electronic properties. mdpi.commdpi.com Such calculations can also elucidate the effects of substituents on the triazine ring.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that can correlate the 3D properties of a series of molecules with their biological activity. nih.gov This approach could be invaluable in designing derivatives of this compound with enhanced biological activities, such as herbicidal or medicinal properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For potential pharmaceutical applications of this compound derivatives, molecular docking could identify potential biological targets and guide the design of more potent and selective inhibitors.

The application of these computational methods can significantly reduce the time and cost associated with drug discovery and materials development by prioritizing the synthesis of the most promising candidates.

Exploration of Unconventional Reactivity and Novel Derivatizations

The 1,3,5-triazine ring possesses a unique electronic structure that can be exploited to achieve unconventional reactivity and synthesize novel derivatives. The presence of two cyclopropyl (B3062369) groups in this compound adds another layer of chemical interest, as cyclopropyl rings can participate in a variety of ring-opening and rearrangement reactions.

Unconventional Reactivity:

Metal-Mediated Transformations: The nitrogen atoms in the triazine ring can coordinate to metal centers, leading to new reactivity modes. acs.org This can include facilitating catalytic cycles or enabling dearomatization processes.

Ring-Opening Reactions: While the triazine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions, providing access to different heterocyclic systems.

Cyclopropyl Ring Chemistry: The cyclopropyl groups themselves are strained rings and can be induced to open, providing a pathway to a diverse range of linear or cyclic structures. nih.gov

Novel Derivatizations:

The amino group and the triazine ring of this compound offer multiple sites for further functionalization. This allows for the creation of a vast library of derivatives with tailored properties. For example, the amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments. The remaining positions on the triazine ring, if accessible through a suitable synthetic route, could also be functionalized.

Interdisciplinary Research Integrating Triazine Chemistry with Nanoscience or Supramolecular Chemistry

The self-assembly properties of 1,3,5-triazine derivatives make them excellent building blocks for supramolecular structures and nanomaterials. nih.govrsc.org This opens up exciting possibilities for interdisciplinary research that combines the principles of triazine chemistry with nanoscience and supramolecular chemistry.

Supramolecular Chemistry:

1,3,5-triazines are key components in the construction of a wide array of supramolecular architectures, including:

Linear and Branched Oligomers: These can form complex, self-assembled structures through hydrogen bonding. nih.gov

Macrocycles: Triazine-based macrocycles can act as receptors for various guest molecules. nih.gov

Dendrimers: The triazine core can serve as a branching point for the construction of dendrimers, which are highly branched, tree-like molecules with applications in drug delivery and catalysis. nih.govnih.gov

The ability of the amino group and the triazine nitrogens in this compound to participate in hydrogen bonding suggests that it could be a valuable synthon for creating novel supramolecular assemblies.

Nanoscience:

The integration of triazine derivatives into nanomaterials is a rapidly growing field. For instance, triazine-based polymers have been synthesized and used as flame-retardant materials. nih.gov Furthermore, triazine-based microporous organic polymers have been developed for use in catalysis. rsc.org The unique properties of this compound could be harnessed to create new nanomaterials with applications in areas such as sensing, catalysis, and advanced composites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.